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Abstract
AT7519 mesylate is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent

kinases (CDKs) that has demonstrated significant therapeutic potential in preclinical and clinical

studies for the treatment of various malignancies.[1][2][3] This technical guide provides a

comprehensive overview of AT7519, detailing its mechanism of action, summarizing key

quantitative data from preclinical and clinical investigations, and outlining relevant experimental

protocols. The guide is intended to serve as a resource for researchers, scientists, and

professionals involved in drug development, offering insights into the ongoing exploration of

AT7519 as a promising anti-cancer agent.

Mechanism of Action
AT7519 exerts its anti-tumor effects through the inhibition of multiple CDKs, key regulators of

cell cycle progression and transcription.[1][4] Its primary mechanism involves the disruption of

the cell cycle and the induction of apoptosis.

Inhibition of Cyclin-Dependent Kinases and Cell Cycle
Arrest
AT7519 is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.

[1][4] By targeting these kinases, AT7519 disrupts the normal progression of the cell cycle,
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leading to cell cycle arrest at the G1/S and G2/M phases.[5][6][7] This inhibition of cell cycle

progression is a key contributor to its anti-proliferative activity in cancer cells.[2][3]
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AT7519-mediated cell cycle arrest.

Transcriptional Inhibition and Induction of Apoptosis
A crucial aspect of AT7519's mechanism is its ability to inhibit transcriptional CDKs, particularly

CDK9.[1][4] CDK9 is a component of the positive transcription elongation factor b (P-TEFb),

which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical

step for transcriptional elongation. By inhibiting CDK9, AT7519 prevents RNAPII

phosphorylation, leading to a global downregulation of transcription.[1][5] This transcriptional

repression disproportionately affects the expression of anti-apoptotic proteins with short half-

lives, such as Mcl-1.[1][4][8] The reduction in these survival proteins sensitizes cancer cells to

apoptosis, which is subsequently executed through the activation of caspases.[5][6][9]
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Transcriptional inhibition pathway of AT7519.

Preclinical Data
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A substantial body of preclinical research has evaluated the efficacy of AT7519 in various

cancer models, including hematological malignancies and solid tumors.

In Vitro Kinase Inhibitory Activity
AT7519 demonstrates potent inhibitory activity against a range of CDKs and GSK3β. The half-

maximal inhibitory concentrations (IC50) are summarized below.

Kinase Target IC50 (nM)

CDK1/Cyclin B 210

CDK2/Cyclin A 47

CDK2/Cyclin E 100

CDK3/Cyclin E >1000

CDK4/Cyclin D1 100

CDK5/p25 13

CDK6/Cyclin D3 170

CDK7/Cyclin H >1000

CDK9/Cyclin T1 <10

GSK3β 89

Table 1: In vitro kinase inhibitory activity of

AT7519.[9][10]

In Vitro Anti-proliferative Activity
AT7519 exhibits potent anti-proliferative activity across a panel of human tumor cell lines.
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Cell Line Cancer Type IC50 (nM)

MCF-7 Breast Cancer 40

HCT116 Colon Cancer 54

SW620 Colon Cancer 940

HL60 Leukemia ~400

MM.1S Multiple Myeloma 500

U266 Multiple Myeloma 500

MM.1R Multiple Myeloma >2000

U87MG Glioblastoma ~1000

U251 Glioblastoma ~1000

Table 2: In vitro anti-

proliferative activity of AT7519

in various human cancer cell

lines.[1][4][6][10]

In Vivo Efficacy in Xenograft Models
AT7519 has demonstrated significant anti-tumor efficacy in various xenograft models.
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Xenograft Model Cancer Type Dosing Regimen Outcome

HL60 Leukemia
15 mg/kg, i.p., once

daily

Tumor growth

inhibition

HCT116 Colon Cancer
9.1 mg/kg, i.p., twice

daily
Tumor regression

HT29 Colon Cancer
9.1 mg/kg, i.p., twice

daily
Tumor regression

MM.1S Multiple Myeloma

15 mg/kg, i.p., once

daily, 5 days/week for

2 weeks

Tumor growth

inhibition, prolonged

survival

AMC711T Neuroblastoma

5, 10, or 15

mg/kg/day, i.p., 5 days

on/2 days off for 3

weeks

Dose-dependent

tumor growth

inhibition

Table 3: In vivo

efficacy of AT7519 in

human tumor

xenograft models.[2]

[5][10][11][12]

Clinical Trials
AT7519 has been evaluated in several Phase I and II clinical trials in patients with advanced

solid tumors and hematological malignancies.
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Phase Patient Population Dosing Regimen Key Findings

I
Refractory solid

tumors

1.8-40 mg/m²/day, 5

consecutive days

every 3 weeks

Dose-limiting toxicities

(DLTs) included QTc

prolongation, fatigue,

and mucositis.

Recommended Phase

II dose (RP2D) was

not established due to

QTc concerns. Some

patients showed

stable disease.[13][14]

I

Advanced refractory

solid tumors or non-

Hodgkin's lymphoma

Intravenous infusion

on days 1, 4, 8, and

11 every 3 weeks

DLTs included

mucositis, febrile

neutropenia, rash,

fatigue, and

hypokalemia. RP2D

was determined to be

27.0 mg/m².

Preliminary anti-

cancer activity was

observed.[15][16]

II Multiple Myeloma
In combination with

bortezomib

The combination was

generally well-

tolerated.[17]

Table 4: Summary of

clinical trials with

AT7519.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are representative protocols for key experiments involving AT7519.

Cell Viability Assay (MTT Assay)
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This protocol outlines a common method for assessing the cytotoxic effects of AT7519 on

cancer cell lines.

MTT Assay Workflow

1. Seed cells in a 96-well plate

2. Treat with varying concentrations of AT7519

3. Incubate for 24-72 hours

4. Add MTT reagent

5. Incubate for 2-4 hours to allow formazan formation

6. Solubilize formazan crystals with DMSO or other solvent

7. Measure absorbance at 570 nm

8. Calculate cell viability and IC50
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Workflow for a cell viability assay.

Methodology:

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to

adhere overnight.

Treatment: Treat the cells with a serial dilution of AT7519 mesylate (e.g., 0.01 to 10 µM) and

a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C

in a humidified incubator with 5% CO2.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours.

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 value.

Western Blotting for Phospho-RNA Polymerase II
This protocol is used to assess the effect of AT7519 on the phosphorylation of RNA polymerase

II, a key marker of its transcriptional inhibitory activity.

Methodology:

Cell Lysis: Treat cells with AT7519 for the desired time and concentration, then lyse the cells

in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phospho-RNA Polymerase II (Ser2 and Ser5) and total RNA Polymerase II overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

In Vivo Xenograft Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of AT7519 in

a mouse xenograft model.

Methodology:

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of

immunodeficient mice (e.g., nude or SCID mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize the mice into treatment and control groups.

Administer AT7519 (e.g., 15 mg/kg, intraperitoneally) and a vehicle control according to the

desired schedule.

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

Monitoring: Monitor the body weight and overall health of the mice throughout the study.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., immunohistochemistry for pharmacodynamic markers).

Conclusion
AT7519 mesylate is a promising multi-targeted CDK inhibitor with a well-defined mechanism of

action involving cell cycle arrest and induction of apoptosis through transcriptional inhibition.

Extensive preclinical studies have demonstrated its potent anti-tumor activity in a wide range of

cancer models. While clinical development has faced some challenges, particularly regarding

its safety profile, ongoing research continues to explore its therapeutic potential, both as a

single agent and in combination with other therapies. The information compiled in this guide

provides a solid foundation for further investigation into the clinical utility of AT7519 in oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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